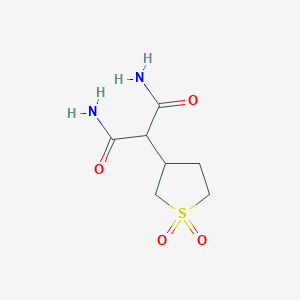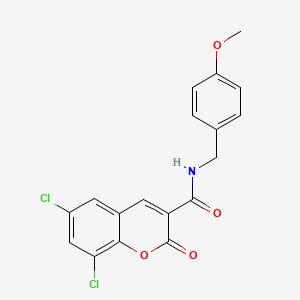
2-(1,1-Dioxidotetrahydrothiophen-3-yl)propanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,1-ジオキシドテトラヒドロチオフェン-3-イル)プロパンジアミドは、ジオキシド基を持つテトラヒドロチオフェン環とプロパンジアミド部分を組み合わせて構成された、特異な構造を有する化合物です。
製造方法
合成経路と反応条件
2-(1,1-ジオキシドテトラヒドロチオフェン-3-イル)プロパンジアミドの合成は、通常、テトラヒドロチオフェンと適切な試薬を反応させてジオキシド基を導入し、その後、プロパンジアミド部分を付加することで行われます。 反応条件は、温度、溶媒、触媒など、最終生成物の収率と純度に依存して異なり、最適化される場合があります .
工業生産方法
この化合物の工業生産には、高収率と経済性を確保するために、最適化された反応条件を用いた大規模合成が用いられることがあります。 これには、連続フロー反応器や高度な精製技術を用いて目的の製品品質を実現することが含まれることが多いです .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1-Dioxidotetrahydrothiophen-3-yl)propanediamide typically involves the reaction of tetrahydrothiophene with appropriate reagents to introduce the dioxido group, followed by the addition of a propanediamide moiety. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality .
化学反応の分析
反応の種類
2-(1,1-ジオキシドテトラヒドロチオフェン-3-イル)プロパンジアミドは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: ジオキシド基は酸化反応に関与し、スルホン誘導体を形成する可能性があります。
還元: 還元反応はジオキシド基を標的にすることができ、それを硫化物に戻すことができます。
置換: この化合物は置換反応を起こすことができ、テトラヒドロチオフェン環またはプロパンジアミド部分の官能基が他の基に置き換えられます.
一般的な試薬と条件
これらの反応に使用される一般的な試薬には、酸化反応用の過酸化水素などの酸化剤、還元反応用の水素化ホウ素ナトリウムなどの還元剤、置換反応用のさまざまな求核剤などがあります。 反応条件(温度や溶媒など)は、実行される特定の反応に基づいて最適化されます .
主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 例えば、酸化によりスルホン誘導体が生成される可能性があり、還元により硫化物誘導体が生成される可能性があります .
科学的研究の応用
2-(1,1-ジオキシドテトラヒドロチオフェン-3-イル)プロパンジアミドは、科学研究においていくつかの応用があります。
作用機序
2-(1,1-ジオキシドテトラヒドロチオフェン-3-イル)プロパンジアミドの作用機序には、特定の分子標的や経路との相互作用が含まれます。 ジオキシド基とプロパンジアミド部分は、その反応性と結合親和性に重要な役割を果たします。 この化合物は、特定の酵素や受容体の活性を調節し、観察される効果を引き起こす可能性があります .
類似化合物との比較
類似化合物
- 2-(1,1-ジオキシドテトラヒドロチオフェン-3-イル)酢酸
- 2-(1,1-ジオキシドテトラヒドロチオフェン-3-イル)-2-ヒドロキシアセ酸
- N-(1-(1,1-ジオキシドテトラヒドロチオフェン-3-イル)-3-メチル-1H-ピラゾール-5-イル)アセトアミドエーテル
独自性
2-(1,1-ジオキシドテトラヒドロチオフェン-3-イル)プロパンジアミドは、ジオキシド基とプロパンジアミド部分を組み合わせた独特の構成により、独特の化学的および生物学的特性を有しています。 この独自性は、さまざまな研究や産業用途において貴重な化合物となっています .
特性
分子式 |
C7H12N2O4S |
|---|---|
分子量 |
220.25 g/mol |
IUPAC名 |
2-(1,1-dioxothiolan-3-yl)propanediamide |
InChI |
InChI=1S/C7H12N2O4S/c8-6(10)5(7(9)11)4-1-2-14(12,13)3-4/h4-5H,1-3H2,(H2,8,10)(H2,9,11) |
InChIキー |
CDFRCKQCUOMKER-UHFFFAOYSA-N |
正規SMILES |
C1CS(=O)(=O)CC1C(C(=O)N)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-butyl-4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B12126126.png)

![Benzoic acid, 3-bromo-2-[[3-[4-(1,1-dimethylethyl)phenoxy]propyl]amino]-5-methyl-](/img/structure/B12126130.png)
![3-[(3-{[(2,5-Dichlorophenyl)sulfonyl]amino}quinoxalin-2-yl)amino]benzoic acid](/img/structure/B12126132.png)
![N-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]benzenesulfonamide](/img/structure/B12126134.png)

![7-Methyl-2-[3-(piperidin-1-ylsulfonyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B12126153.png)
![(5Z)-5-{[3-(4-methoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12126156.png)
![[(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]cycloheptylamine](/img/structure/B12126171.png)

![dimethyl 2-{[4-(4-methylphenoxy)butanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B12126179.png)
![2-amino-1-(2-fluorophenyl)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12126187.png)

